

Technical Monograph: (2-Amino-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (2-Amino-3-fluorophenyl)methanol

CAS No.: 906811-49-2

Cat. No.: B1521435

[Get Quote](#)

CAS: 906811-49-2 | Formula: C₇H₈FNO

Executive Summary

This technical guide provides a comprehensive physicochemical and analytical profile of **(2-Amino-3-fluorophenyl)methanol**, a critical fluorinated building block in medicinal chemistry. While the average molecular weight is 141.14 g/mol, this document dissects the implications of this value in the context of Fragment-Based Drug Discovery (FBDD), specifically for CNS-targeted therapeutics where low molecular weight (MW) and specific lipophilicity profiles are paramount.

Physicochemical Characterization

Molecular Weight Analysis

In high-precision drug development, "molecular weight" is not a singular value but a dual parameter comprising the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for mass spectrometry identification).[1]

Parameter	Value	Technical Context
Formula	C ₇ H ₈ FNO	Core scaffold: Benzyl alcohol with amino/fluoro substitution. [2]
Average Molecular Weight	141.14 g/mol	Used for molarity calculations and reagent stoichiometry.
Monoisotopic Mass	141.0590 Da	The exact mass of the most abundant isotope peak; critical for HRMS confirmation.
Heavy Atom Count (HAC)	10	Indicates high "ligand efficiency" potential.

Isotopic Distribution Logic

For researchers validating this compound via Mass Spectrometry, the isotopic envelope is distinct due to the absence of Chlorine/Bromine and the monoisotopic nature of Fluorine.

- ¹²C (98.9%): The base peak at 141.06 m/z.
- ¹³C (1.1%): The M+1 peak appears at approximately 142.06 m/z with an intensity of ~7.7% relative to the base peak (7 carbons × 1.1%).

Relevance to Drug Design (The "Rule of 3")

With a MW of 141.14, this molecule fits the "Rule of 3" for fragment-based lead discovery:

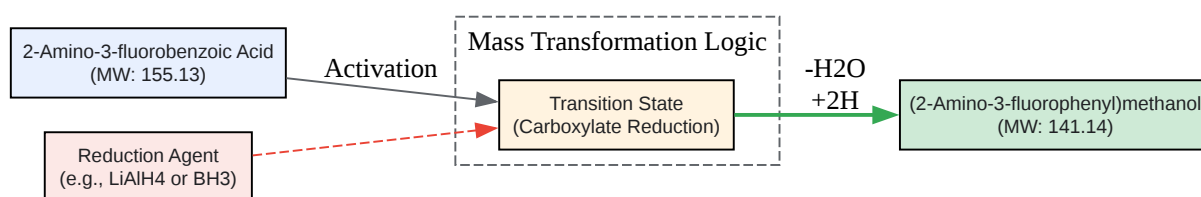
- MW < 300: (Actual: 141.14) – Ideal for fragment linking.
- H-Bond Donors ≤ 3: (Actual: 3 – NH₂, OH).
- cLogP ≤ 3: (Actual: ~0.8) – Indicates good water solubility and potential for CNS penetration.

Synthetic & Structural Context

Understanding the origin of the molecular weight aids in impurity profiling. This compound is typically synthesized via the reduction of 2-amino-3-fluorobenzoic acid or its ester derivatives.

Synthesis Logic Diagram

The following diagram illustrates the reduction pathway, highlighting where mass changes occur (loss of Oxygen, gain of Hydrogen).



[Click to download full resolution via product page](#)

Figure 1: Synthetic reduction pathway illustrating the mass shift from the benzoic acid precursor (155.13) to the alcohol product (141.14).[3]

Analytical Determination Protocol

To experimentally verify the molecular weight and purity, the following LC-MS protocol is recommended. This method is self-validating: the UV trace confirms purity, while the MS trace confirms identity.

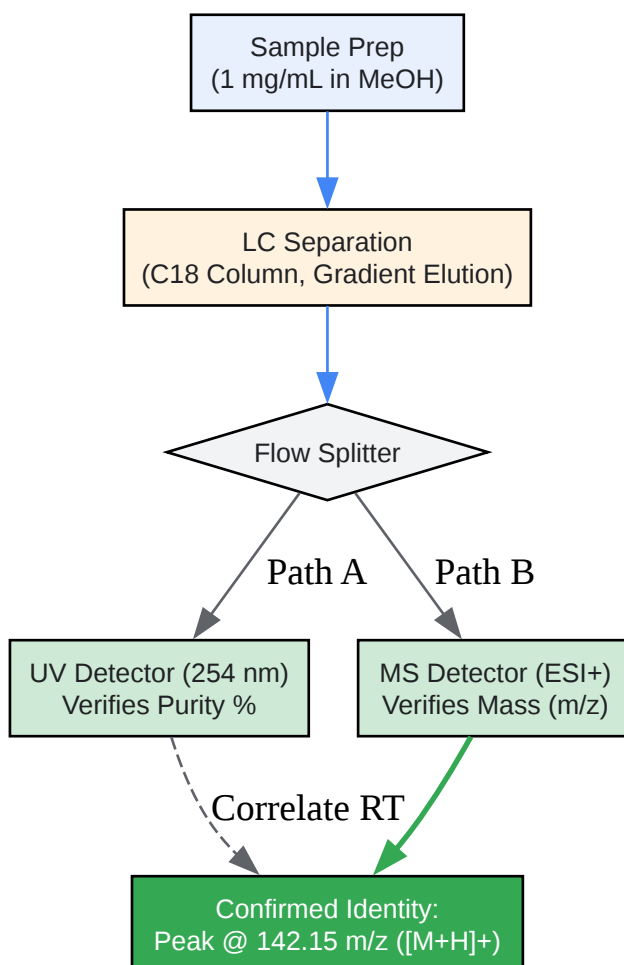
High-Performance Liquid Chromatography (HPLC) Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid (Ionization agent).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.

Mass Spectrometry (MS) Settings

- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Positive Mode (+). Note: The amine group (-NH₂) readily protonates.
- Target Ion: [M+H]⁺ = 142.15 m/z.

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Integrated LC-MS workflow for simultaneous purity assessment and molecular weight confirmation.

Handling and Stability

While the molecular weight is a constant, the apparent mass can change if the compound degrades.

- **Hygroscopicity:** As a primary alcohol with an amine, the compound can absorb moisture. Always dry to constant weight before preparing molar solutions to ensure the mass of 141.14 is accurate.
- **Oxidation:** The benzylic alcohol is susceptible to oxidation to the aldehyde (MW 139.12) or acid (MW 155.13) upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at 2–8°C.

References

- PubChem. (2024).[4] **(2-Amino-3-fluorophenyl)methanol** Compound Summary. National Library of Medicine. [[Link](#)]
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Advanced Drug Delivery Reviews*. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Citalopram - Wikipedia [en.wikipedia.org]
- 2. (2-Amino-3-fluorophenyl)methanol [myskinrecipes.com]
- 3. (2-Amino-3-fluorophenyl)methanol - Lead Sciences [lead-sciences.com]
- 4. (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol | C₁₃H₁₁F₂NO | CID 105495805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Monograph: (2-Amino-3-fluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1521435/docs#technical-monograph-2-amino-3-fluorophenyl-methanol\]](https://www.benchchem.com/product/b1521435/docs#technical-monograph-2-amino-3-fluorophenyl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)